6-(2-(2-Ethyl-4-methyl-1H-imidazol-1-yl)ethyl)-1,3,5-triazine-2,4-diamine
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Overview
Description
6-[2-(2-ETHYL-4-METHYL-1H-IMIDAZOL-1-YL)ETHYL]-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound that features both imidazole and triazine rings. These heterocyclic structures are known for their significant roles in various biological and chemical processes. The compound’s unique structure allows it to participate in a wide range of chemical reactions, making it valuable in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-(2-ETHYL-4-METHYL-1H-IMIDAZOL-1-YL)ETHYL]-1,3,5-TRIAZINE-2,4-DIAMINE typically involves multiple steps, starting with the formation of the imidazole ring. One common method involves the reaction of ethylamine with glyoxal and ammonia to form the imidazole ring . This intermediate is then reacted with various reagents to introduce the triazine ring, often using cyanuric chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pH, are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
6-[2-(2-ETHYL-4-METHYL-1H-IMIDAZOL-1-YL)ETHYL]-1,3,5-TRIAZINE-2,4-DIAMINE undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, under acidic conditions.
Reduction: Sodium borohydride, in methanol.
Substitution: Cyanuric chloride, in the presence of a base like sodium hydroxide.
Major Products
The major products of these reactions include various substituted imidazole and triazine derivatives, which can be further utilized in different applications .
Scientific Research Applications
6-[2-(2-ETHYL-4-METHYL-1H-IMIDAZOL-1-YL)ETHYL]-1,3,5-TRIAZINE-2,4-DIAMINE has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes and agrochemicals.
Mechanism of Action
The compound exerts its effects primarily through interactions with specific molecular targets. For instance, in biological systems, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The triazine ring is known to interact with nucleophilic sites on enzymes, while the imidazole ring can form hydrogen bonds with amino acid residues .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-ETHYL-4-METHYL-1H-IMIDAZOL-1-YL)ETHANOL
- 1,3,5-TRIAZINE-2,4,6-TRIAMINE
Uniqueness
6-[2-(2-ETHYL-4-METHYL-1H-IMIDAZOL-1-YL)ETHYL]-1,3,5-TRIAZINE-2,4-DIAMINE is unique due to its dual-ring structure, which imparts a combination of chemical properties from both imidazole and triazine rings. This dual functionality allows it to participate in a broader range of reactions and makes it more versatile compared to similar compounds.
Properties
CAS No. |
50729-78-7 |
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Molecular Formula |
C11H17N7 |
Molecular Weight |
247.30 g/mol |
IUPAC Name |
6-[2-(2-ethyl-4-methylimidazol-1-yl)ethyl]-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C11H17N7/c1-3-9-14-7(2)6-18(9)5-4-8-15-10(12)17-11(13)16-8/h6H,3-5H2,1-2H3,(H4,12,13,15,16,17) |
InChI Key |
QKCRGKWVRITBFH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=CN1CCC2=NC(=NC(=N2)N)N)C |
Origin of Product |
United States |
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